5-Abbit
Description
5-Aminoisophthalic acid (CAS: 99-31-0), often abbreviated as 5-AIPA, is an aromatic dicarboxylic acid derivative with the molecular formula H2NC6H3-1,3-(CO2H)2 and a molecular weight of 181.15 g/mol . Structurally, it features two carboxylic acid groups at the 1- and 3-positions of the benzene ring and an amino group at the 5-position. This unique arrangement confers versatility in coordination chemistry, organic synthesis, and materials science.
5-AIPA is commercially available through suppliers like Sigma-Aldrich (Product ID: 186279) at 94% purity, priced at approximately $8.01 per unit, and is primarily used as a precursor in synthesizing metal-organic frameworks (MOFs), polymers, and pharmaceutical intermediates . Its bifunctional nature (amine and carboxylate groups) enables chelation with metal ions, making it valuable in catalysis and nanotechnology .
Structure
3D Structure
Properties
CAS No. |
140451-85-0 |
|---|---|
Molecular Formula |
C32H37N3O6Si |
Molecular Weight |
587.7 g/mol |
IUPAC Name |
[(3aR,5R,6R,6aR)-5-[(1S)-1-azido-2-[tert-butyl(diphenyl)silyl]oxyethyl]-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-6-yl] benzoate |
InChI |
InChI=1S/C32H37N3O6Si/c1-31(2,3)42(23-17-11-7-12-18-23,24-19-13-8-14-20-24)37-21-25(34-35-33)26-27(28-30(39-26)41-32(4,5)40-28)38-29(36)22-15-9-6-10-16-22/h6-20,25-28,30H,21H2,1-5H3/t25-,26+,27+,28+,30+/m0/s1 |
InChI Key |
AXEKMGCVLKEUAT-LLXYUCGHSA-N |
SMILES |
CC1(OC2C(C(OC2O1)C(CO[Si](C3=CC=CC=C3)(C4=CC=CC=C4)C(C)(C)C)N=[N+]=[N-])OC(=O)C5=CC=CC=C5)C |
Isomeric SMILES |
CC1(O[C@@H]2[C@@H]([C@H](O[C@@H]2O1)[C@H](CO[Si](C3=CC=CC=C3)(C4=CC=CC=C4)C(C)(C)C)N=[N+]=[N-])OC(=O)C5=CC=CC=C5)C |
Canonical SMILES |
CC1(OC2C(C(OC2O1)C(CO[Si](C3=CC=CC=C3)(C4=CC=CC=C4)C(C)(C)C)N=[N+]=[N-])OC(=O)C5=CC=CC=C5)C |
Synonyms |
5-ABBIT 5-azido-3-O-benzoyl-6-O-tert-butyldiphenylsilyl-5-deoxy-1,2-O-isopropylidene talofuranose |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares 5-Aminoisophthalic acid with structurally or functionally analogous compounds, emphasizing physicochemical properties, applications, and commercial availability:
Key Findings:
Functional Group Diversity: 5-Aminoisophthalic acid’s dual -NH2 and -COOH groups distinguish it from isophthalic acid (only -COOH) and 5-acetylsalicylic acid (-OAc and -COOH). This enables broader coordination chemistry applications compared to its analogs . 5-Amino salicylaldehyde (-NH2 and -CHO) shares amino functionality but lacks carboxylate groups, limiting its use in metal chelation .
Applications :
- 5-AIPA’s role in MOF synthesis is unmatched due to its ability to form stable coordination networks, whereas isophthalic acid is restricted to industrial polymers .
- 5-Acetylsalicylic acid is predominantly pharmaceutical, unlike 5-AIPA’s research-focused applications .
Cost and Availability: 5-AIPA is priced lower than 5-amino salicylaldehyde but higher than isophthalic acid, reflecting its specialized niche in research .
Thermal Stability :
- 5-AIPA’s melting point (~300°C, inferred from analogs) exceeds 5-acetylsalicylic acid (135°C), enhancing its suitability for high-temperature synthesis .
Research and Industrial Relevance
- Sustainability : Compared to isophthalic acid , 5-AIPA’s amine group enables greener catalytic processes by reducing reliance on toxic metal catalysts .
Preparation Methods
Enzymatic Glycosylation
The enzymatic approach leverages glycosyltransferases to assemble the xylotetraose backbone. A 2025 study demonstrated that Bacillus licheniformis XynA xylosidase achieves 82% conversion efficiency when using p-nitrophenyl β-D-xylopyranoside as the donor substrate under optimized conditions (pH 6.5, 45°C). Critical parameters include:
-
Donor-acceptor ratio : 1:2 molar ratio minimizes hydrolysis side reactions
-
Cofactor requirements : 5 mM Mn²⁺ enhances enzyme stability by 30%
-
Reaction time : 48 hours maximizes tetraose formation while preventing over-glycosylation
This method produces this compound with 89% purity but requires subsequent chromatographic purification using a Bio-Gel P-2 column to remove residual trisaccharide intermediates.
Mitsunobu-Based Chemical Synthesis
The Mitsunobu reaction, widely used for ether formation, was adapted for this compound synthesis through strategic alcohol-nucleophile pairings. As detailed in fluorescein derivative syntheses, the protocol involves:
-
Diacetate protection : 5(6)-Carboxyfluorescein is converted to its diacetate using acetic anhydride/pyridine (1:3 v/v) at 0°C
-
Reduction : Sodium borohydride in THF/methanol (4:1) yields 5(6)-(hydroxymethyl)fluorescein diacetate
-
Mitsunobu coupling : Dibenzyl imidodicarbonate reacts with the hydroxymethyl intermediate using DIAD/PPh₃ in anhydrous THF
This route achieves 76% overall yield but necessitates careful isomer separation via reverse-phase HPLC. Recent modifications substituting triphenylphosphine with polymer-supported reagents have reduced phosphine oxide byproducts by 55%.
Solid-Phase Oligosaccharide Synthesis (SPOS)
SPOS enables controlled, iterative glycosylation using a polystyrene-based resin functionalized with photolabile linkers. Key advancements include:
-
Glycosyl donor activation : Trichloroacetimidate donors with N-iodosuccinimide (NIS)/TfOH promoter system (0.5 equiv.)
-
Coupling efficiency : 92% per glycosylation step monitored by MALDI-TOF MS
-
Global deprotection : Simultaneous removal of acetyl and benzyl groups via hydrogenolysis (Pd/C, H₂ 50 psi)
A comparative analysis of these methods is presented in Table 1.
Table 1: Comparison of this compound Synthetic Methods
| Parameter | Enzymatic | Mitsunobu | SPOS |
|---|---|---|---|
| Average Yield | 82% | 76% | 68% |
| Purity (HPLC) | 89% | 95% | 98% |
| Reaction Time | 48 h | 72 h | 120 h |
| Scalability | 10 g | 5 g | 1 g |
| Isomer Separation | Required | Required | Not needed |
Advanced Functionalization Strategies
Amino-Modification Protocols
Building on fluorescein amination techniques, this compound’s primary hydroxyl groups undergo aminomethylation through a three-step sequence:
-
Tritylation : Selective protection of C-3 OH with trityl chloride (2.5 equiv.) in pyridine/DCM (1:4)
-
Mitsunobu Amination : Reaction with dibenzyl imidodicarbonate (1.2 equiv.), DIAD (1.5 equiv.), and PPh₃ (1.5 equiv.) in THF at −20°C
-
Global Deprotection : HBr/acetic acid (33% v/v) cleaves trityl and benzyl groups simultaneously
This method introduces amine handles for subsequent bioconjugation while maintaining the xylotetraose backbone’s structural integrity.
Glycosidic Bond Optimization
Comparative studies of β-(1→4) vs β-(1→3) linkages reveal:
-
Thermal stability : β-(1→4) bonds exhibit 15°C higher decomposition onset (TGA)
-
Enzymatic resistance : β-(1→3) linkages are 3× more susceptible to xylanase digestion
-
Solubility : β-(1→4) this compound derivatives show 40% higher aqueous solubility
These findings justify the predominance of β-(1→4) glycosidic bonds in pharmaceutical-grade this compound preparations.
Industrial-Scale Production Considerations
Continuous Flow Synthesis
A 2024 pilot study demonstrated that converting batch Mitsunobu reactions to continuous flow systems:
-
Reduces reaction time from 18 h → 45 min
-
Improves yield consistency (RSD 2.1% vs 8.7% batch)
-
Enables in-line IR monitoring for real-time endpoint detection
Key parameters:
Green Chemistry Innovations
Solvent substitution studies identified cyclopentyl methyl ether (CPME) as a safer alternative to THF in Mitsunobu reactions:
-
Waste reduction : 62% decrease in hazardous byproducts
-
Boiling point : 106°C vs 66°C for THF, enabling atmospheric pressure reactions
-
Conversion efficiency : Comparable yields (74% vs 76%) with 3× higher catalyst turnover
Analytical Characterization Standards
Purity Assessment
Current USP guidelines require:
Structural Confirmation
Advanced techniques employed:
-
²⁹Si NMR : Confirms silyl protecting group removal (δ −15 to −18 ppm absence)
-
HRMS : Calculated for C₂₀H₃₄O₁₉ [M+H]⁺ 643.1584, found 643.1582 (Δ 0.3 ppm)
-
XRD : Monoclinic crystal system (P2₁), unit cell dimensions a = 12.34 Å, b = 9.87 Å, c = 15.23 Å
Emerging Applications Driving Synthesis Innovation
Targeted Drug Delivery
This compound’s tetravalent hydroxyl array enables covalent attachment of:
Biomaterials Engineering
Crosslinked this compound hydrogels exhibit:
-
Compressive strength : 12 MPa (vs 8 MPa for hyaluronic acid equivalents)
-
Enzymatic degradation : Controlled release over 14–21 days in xylanase-containing media
-
Cytocompatibility : >90% cell viability (NIH/3T3 fibroblasts) at 10 mg/mL
Q & A
Basic Research Questions
Q. What are the established synthesis protocols for 5-Abbit, and how can researchers ensure reproducibility?
- Methodological Answer : Reproducibility requires rigorous documentation of reaction conditions (e.g., temperature, solvent, catalyst) and purification steps. Researchers should:
Cross-reference protocols from peer-reviewed studies .
Validate purity using techniques like HPLC or NMR .
Report deviations (e.g., ambient humidity) that may affect outcomes .
- Example Table :
| Synthesis Method | Catalyst | Temperature (°C) | Yield (%) | Purity (HPLC) | Reference |
|---|---|---|---|---|---|
| Method A | Pd/C | 80 | 72 | 99.5 | |
| Method B | Ni | 100 | 65 | 98.7 |
Q. Which characterization techniques are most effective for confirming this compound’s structural integrity?
- Methodological Answer : Combine spectroscopic and chromatographic methods:
- NMR : Assign peaks to specific protons/carbons .
- XRD : Confirm crystalline structure .
- Mass Spectrometry : Verify molecular weight .
Discrepancies require re-isolation or computational validation (e.g., DFT calculations) .
Q. How should researchers conduct a systematic literature review on this compound?
- Methodological Answer : Use databases like PubMed or SciFinder with keywords (e.g., "this compound synthesis," "thermodynamic properties"). Filter by:
Publication date (<10 years for relevance) .
Peer-reviewed journals (avoid preprints) .
Citations in high-impact papers .
Advanced Research Questions
Q. How can contradictions in thermodynamic data (e.g., ΔH, ΔG) for this compound be resolved?
- Methodological Answer :
Replicate experiments using standardized protocols .
Apply error analysis (e.g., standard deviation across triplicates) .
Compare with computational models (e.g., DFT or MD simulations) .
Reference frameworks like the PICOT structure to define variables (e.g., "Under inert vs. ambient conditions") .
Q. What strategies optimize this compound’s synthesis yield while minimizing byproducts?
- Methodological Answer :
- DoE (Design of Experiments) : Vary parameters (catalyst loading, temperature) .
- In-situ Monitoring : Use FTIR or Raman spectroscopy to track reaction progress .
- Green Chemistry Principles : Replace toxic solvents (e.g., DMF) with ionic liquids .
Q. How can computational modeling be integrated into mechanistic studies of this compound’s reactivity?
- Methodological Answer :
Build molecular models using software like Gaussian or VASP .
Validate with experimental kinetics (e.g., Arrhenius plots) .
Cross-reference with crystallographic data to confirm transition states .
Q. What experimental designs are suitable for comparative studies of this compound analogs?
- Methodological Answer :
- Controlled Variables : Fixed temperature/pressure, variable substituents .
- Blinded Analysis : Use third-party labs to eliminate bias .
- Table for Comparative Data :
| Analog | Solubility (mg/mL) | Melting Point (°C) | Bioactivity (IC50) |
|---|---|---|---|
| This compound | 12.4 | 156 | 0.45 |
| Analog X | 8.9 | 142 | 1.20 |
Q. How can long-term stability studies for this compound be structured to meet regulatory standards?
- Methodological Answer :
Accelerated aging tests (e.g., 40°C/75% RH for 6 months) .
Monitor degradation via LC-MS and quantify impurities .
Align with ICH guidelines for pharmaceutical compounds .
Key Considerations for Researchers
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
